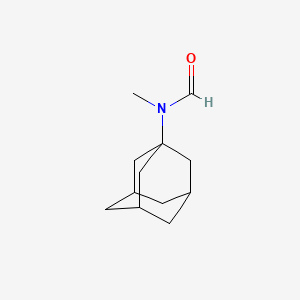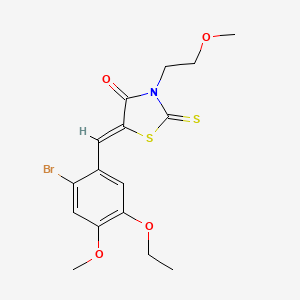![molecular formula C20H24N2O3 B4921417 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide](/img/structure/B4921417.png)
4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide, also known as MPAH, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPAH is a hydrazide derivative that has been synthesized through a multistep process, and its unique chemical structure has led to its use in scientific research.
Wirkmechanismus
The mechanism of action of 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide is not fully understood, but it is believed to work by inhibiting the growth of cancer cells through the induction of apoptosis. 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide has also been shown to interact with nitric oxide, which may contribute to its potential use as a fluorescent probe.
Biochemical and Physiological Effects
4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide has been shown to have a low toxicity profile in vitro, making it a promising candidate for further study. It has been shown to induce apoptosis in cancer cells, and its interaction with nitric oxide may provide insight into the physiological effects of this compound.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide in lab experiments is its low toxicity profile, which makes it a safe candidate for further study. However, one limitation is its relatively complex synthesis method, which may make it difficult to obtain in large quantities.
Zukünftige Richtungen
There are several future directions for studying 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide. One potential area of study is its use as a fluorescent probe for detecting nitric oxide in biological systems. Additionally, further research into its potential as an anti-cancer agent may lead to the development of new cancer treatments. Finally, the synthesis of 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide may be optimized to make it more accessible for use in scientific research.
Synthesemethoden
The synthesis of 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide involves a multistep process that starts with the reaction of tert-butylamine with benzoyl chloride to form N-tert-butylbenzamide. This intermediate product is then reacted with hydrazine hydrate to form N'-tert-butylbenzohydrazide. The final step involves the reaction of N'-tert-butylbenzohydrazide with methoxy(phenyl)acetyl chloride to form 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide.
Wissenschaftliche Forschungsanwendungen
4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide has been used in various scientific research applications due to its unique chemical structure. It has been studied as a potential anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. 4-tert-butyl-N'-[methoxy(phenyl)acetyl]benzohydrazide has also been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.
Eigenschaften
IUPAC Name |
4-tert-butyl-N'-(2-methoxy-2-phenylacetyl)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-20(2,3)16-12-10-15(11-13-16)18(23)21-22-19(24)17(25-4)14-8-6-5-7-9-14/h5-13,17H,1-4H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZTNCBWFYRLVLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NNC(=O)C(C2=CC=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-fluoro-N-[2,2,2-trichloro-1-({[(3-methylphenyl)amino]carbonothioyl}amino)ethyl]benzamide](/img/structure/B4921349.png)

![2-[(6-amino-4-benzyl-3,5-dicyano-2-pyridinyl)thio]-N-(4-bromophenyl)acetamide](/img/structure/B4921361.png)
![7-[2-(2-naphthyl)-2-oxoethoxy]-2H-chromen-2-one](/img/structure/B4921371.png)
![5-{5-chloro-2-[3-(3,5-dimethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4921372.png)

![1-(2-ethyl-5-pyrimidinyl)-N-({2-[3-(trifluoromethyl)phenoxy]-3-pyridinyl}methyl)methanamine](/img/structure/B4921377.png)
![3-[3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazol-4-yl]acrylic acid](/img/structure/B4921385.png)
![N~2~-(2-chlorophenyl)-N~1~-{2-[(4-chlorophenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4921391.png)

![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[(4-hydroxyphenyl)diazenyl]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B4921410.png)

